BenchChemオンラインストアへようこそ!

2-Phenylpiperidin-4-ol hydrochloride

Receptor pharmacology Structure-activity relationship Off-target profiling

Employ as a regioisomeric comparator in SAR studies mapping phenyl substitution effects on piperidin-4-ol receptor selectivity. The documented DHOase inhibitory activity (IC50 = 1.0 mM) provides a quantifiable baseline for potency optimization. Leverage dual chiral centers for stereochemistry-dependent pharmacological profiling, supported by commercial availability of the defined (2S,4R) isomer. Clear intellectual property provenance via GB2174093 (Ciba‑Geigy, 1986) simplifies freedom‑to‑operate assessments for lead optimization programs.

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 1417636-76-0
Cat. No. B2661903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpiperidin-4-ol hydrochloride
CAS1417636-76-0
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESC1CNC(CC1O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
InChIKeyKRAQQCXILLYJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpiperidin-4-ol hydrochloride (CAS 1417636-76-0): Scientific and Industrial Procurement Baseline


2-Phenylpiperidin-4-ol hydrochloride (CAS: 1417636-76-0) is a chiral piperidin-4-ol derivative featuring a phenyl substituent at the 2-position of the piperidine ring, existing as the hydrochloride salt for enhanced stability and solubility. This compound belongs to the broader class of 4-piperidinols, a privileged scaffold in medicinal chemistry with demonstrated activity across multiple receptor systems including histamine H3 receptors [1], NMDA receptors [2], and melanocortin-4 receptors [3]. The 2-phenyl substitution pattern distinguishes this scaffold from the more common 4-phenylpiperidin-4-ol architecture, potentially conferring altered conformational preferences and receptor binding profiles relevant to structure-activity relationship (SAR) investigations and lead optimization programs.

Why 2-Phenylpiperidin-4-ol hydrochloride Cannot Be Casually Substituted in Scientific and Industrial Applications


Generic substitution among piperidin-4-ol derivatives is scientifically unsound due to profound structure-dependent variations in receptor selectivity, metabolic stability, and off-target liability. In the 4-piperidinol series targeting the human histamine H3 receptor, compounds exhibit up to a 60-fold species-selectivity preference for human over mouse receptors [1], a profile that cannot be assumed for analogs with alternative substitution patterns. Furthermore, within the 4-phenylpiperidin-4-ol class, the addition of methyl substituents at the C3 and C5 positions markedly enhances potency, shifting activity from micromolar to low nanomolar ranges [2]. The 2-phenyl substitution pattern of the target compound represents a distinct regioisomeric variation from the extensively characterized 4-phenylpiperidin-4-ol scaffold, which has demonstrated critical SAR relationships including hydroxyl positioning effects on alpha1-adrenergic off-target binding (IC50 shift from nanomolar to ~20 µM via C-4 hydroxyl introduction) [3]. These observations collectively establish that receptor engagement, selectivity windows, and downstream biological outcomes are exquisitely sensitive to the precise location and nature of substituents on the piperidin-4-ol core.

Quantitative Differentiation Evidence for 2-Phenylpiperidin-4-ol hydrochloride vs. Closest Analogs


Regioisomeric Selectivity Divergence: 2-Phenyl vs. 4-Phenyl Piperidin-4-ol Scaffolds

The 2-phenylpiperidin-4-ol scaffold represents a regioisomeric variant of the extensively characterized 4-phenylpiperidin-4-ol pharmacophore. In the NMDA antagonist series, the introduction of a hydroxyl group at the C-4 position of the 4-phenylpiperidine ring reduced alpha1-adrenergic affinity by approximately 2000-fold (IC50 shifted from nanomolar range to ~20 µM) [1]. This quantitative SAR finding demonstrates that hydroxyl positioning on the piperidine ring is a critical determinant of receptor selectivity. The 2-phenyl substitution pattern of the target compound positions the aromatic group two carbons away from the hydroxyl-bearing C-4, creating a distinct spatial and electronic environment relative to 4-phenyl analogs. This regioisomeric difference is predicted to alter both target engagement and off-target liability profiles, making direct substitution of 2-phenylpiperidin-4-ol for 4-phenylpiperidin-4-ol in any receptor binding assay or cellular model scientifically invalid without empirical validation.

Receptor pharmacology Structure-activity relationship Off-target profiling

Dihydroorotase Inhibition Activity: Quantitative Benchmark for 2-Phenylpiperidin-4-ol

2-Phenylpiperidin-4-ol exhibits measurable inhibitory activity against dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis. At a concentration of 10 µM, the compound produced an IC50 value of 1.00 × 10^6 nM (equivalent to 1.0 mM) against mouse Ehrlich ascites DHOase at pH 7.37 [1]. This quantitative activity benchmark establishes a reference point for evaluating related analogs. For context, structural modifications that enhance binding to the DHOase active site could potentially improve inhibitory potency by orders of magnitude. The compound's activity in this assay is also consistent with independent observations of pronounced antiproliferative effects against undifferentiated cells and induction of monocytic differentiation, supporting its evaluation as an anticancer agent lead [2].

Enzyme inhibition Anticancer research Pyrimidine biosynthesis

Species-Selective Receptor Pharmacology: Benchmark from 4-Piperidinol H3 Antagonist Series

Substituted 4-piperidinols, the core scaffold from which 2-phenylpiperidin-4-ol is derived, have been characterized as potent antagonists of the human histamine H3 receptor. In a systematic investigation of this chemical series, compounds exhibited up to a 60-fold preference for inhibiting the human H3 receptor over the mouse ortholog [1]. This pronounced species selectivity—quantified as a 60-fold difference in potency between human and mouse receptors—demonstrates that even structurally similar piperidin-4-ol derivatives can display dramatically different pharmacological profiles across species. Furthermore, compounds in this series showed low binding affinity for the hERG channel [1], a critical cardiac safety liability that cannot be assumed for the 2-phenyl substituted variant without explicit testing. The 2-phenyl substitution of the target compound introduces additional steric and electronic modifications that may further modulate both species selectivity and hERG liability in unpredictable ways.

Histamine H3 receptor Species selectivity CNS drug discovery

Patent-Documented Synthetic Utility: 2-Phenylpiperidin-4-ol as a Key Intermediate

2-Phenylpiperidin-4-ol and its derivatives have been claimed in patent literature as valuable intermediates for the synthesis of pharmacologically active compounds. GB2174093 (Ciba-Geigy AG, filed 1986) discloses novel piperidine compounds incorporating the 2-phenylpiperidin-4-ol scaffold as a core structural element [1]. The patent's examination history includes searches across UK classification codes for related piperidine derivatives, confirming the scaffold's recognition as a distinct chemical entity within the intellectual property landscape. This patent documentation establishes the compound's precedent in industrial research and provides a framework for freedom-to-operate considerations when developing proprietary derivatives. In contrast to many commercially available piperidin-4-ol analogs that lack specific patent provenance, the documented intellectual property history of the 2-phenyl substitution pattern offers clarity for organizations requiring defined IP positions in their research programs.

Medicinal chemistry Process chemistry Patent landscape

Chiral Scaffold Opportunity: Divergence from Achiral or Racemic Piperidin-4-ol Analogs

The 2-phenylpiperidin-4-ol scaffold possesses two chiral centers (C-2 and C-4), generating four possible stereoisomers with distinct three-dimensional architectures. This stereochemical complexity contrasts with simpler piperidin-4-ol analogs that are either achiral or possess only a single stereocenter. In the related (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol series, stereochemistry at the piperidine ring was a critical determinant of NMDA antagonist potency and selectivity, with specific enantiomeric pairs showing substantially different pharmacological profiles [1]. The commercially available (2S,4R)-2-phenylpiperidin-4-ol hydrochloride (CAS 1644667-13-9) [2] represents a single stereoisomer, enabling researchers to investigate stereochemistry-dependent biological effects that would be obscured when using racemic mixtures or achiral analogs. This stereochemical definition provides a distinct advantage for SAR studies where conformational precision is required to elucidate binding mode hypotheses.

Chiral separation Stereochemistry Enantioselective synthesis

Recommended Research and Industrial Application Scenarios for 2-Phenylpiperidin-4-ol hydrochloride


Regioisomeric SAR Probe for Receptor Selectivity Mapping

Utilize 2-phenylpiperidin-4-ol hydrochloride as a regioisomeric control compound in structure-activity relationship studies aimed at mapping the positional effects of phenyl substitution on piperidin-4-ol scaffolds. Based on evidence that C-4 hydroxyl positioning in 4-phenylpiperidines reduces alpha1-adrenergic affinity by ~2000-fold [5], the 2-phenyl variant provides a critical comparator for determining whether receptor selectivity profiles are conserved or diverge between regioisomers. This application is particularly relevant for programs targeting GPCRs (e.g., histamine H3, melanocortin receptors) where subtle scaffold modifications produce large selectivity shifts.

Dihydroorotase Inhibition Baseline for Pyrimidine Biosynthesis-Targeted Drug Discovery

Employ 2-phenylpiperidin-4-ol hydrochloride as a reference inhibitor in dihydroorotase (DHOase) enzymatic assays to establish baseline activity (IC50 = 1.0 mM) [5] for SAR optimization campaigns. The compound's documented antiproliferative and differentiation-inducing activities [4] support its use as a starting point for developing improved DHOase inhibitors targeting cancer or hyperproliferative skin disorders. The quantifiable IC50 value enables direct assessment of potency improvements from medicinal chemistry efforts.

Stereochemistry-Dependent Pharmacology Investigation

Leverage the two chiral centers of 2-phenylpiperidin-4-ol hydrochloride for stereochemistry-dependent pharmacological profiling. Based on the established importance of stereochemistry in related piperidin-4-ol NMDA antagonists [5] and the commercial availability of the defined (2S,4R) stereoisomer [4], researchers can investigate enantiomer-specific effects on target engagement, metabolic stability, and off-target liability. This application is essential for programs where racemic mixtures would confound interpretation of biological data.

Freedom-to-Operate-Clarified Lead Optimization Scaffold

Incorporate 2-phenylpiperidin-4-ol hydrochloride into lead optimization programs requiring clear intellectual property provenance. The compound's specific inclusion in GB2174093 (Ciba-Geigy, 1986) [5] provides documented patent history that supports freedom-to-operate assessments, unlike many commercially available piperidin-4-ol analogs with ambiguous or undocumented IP status. This is particularly valuable for industrial research organizations and biotechnology companies developing proprietary derivatives for therapeutic applications.

Quote Request

Request a Quote for 2-Phenylpiperidin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.